3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

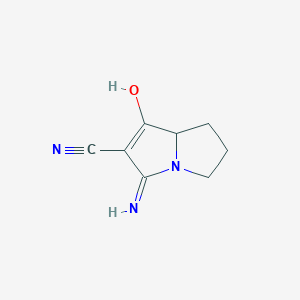

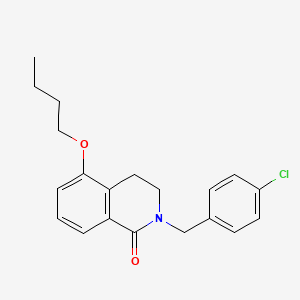

3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Ligand Binding Applications

Substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds have been synthesized and studied for their potential biological activities. The synthesis of such compounds often involves reactions with methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones, indicating a methodological interest in developing novel compounds with potential biological applications (Chau et al., 1982).

Anticonvulsant Applications

The development of efficient manufacturing routes to novel anticonvulsants showcases the pharmaceutical importance of tetrahydroisoquinoline derivatives. For example, SB-406725A, a compound developed through a synthesis beginning with the dichlorination of isoquinoline, underscores the role of these derivatives in creating potential treatments for epilepsy (Walker et al., 2010).

Anticancer Activity

The design and synthesis of novel trimethoxyphenylquinoline hybrids, evaluated for antiproliferative activity against various human cancer cell lines, highlight the anticancer potential of tetrahydroisoquinoline and benzamide hybrids. Notably, certain derivatives have shown potent antitumor activity, indicating their potential as novel anticancer agents (Wu et al., 2020).

Sigma-2 Receptor Ligands

Tetrahydroindazole derivatives, serving as hybrid structures with tetrahydroisoquinoline moieties, have been synthesized and evaluated for their affinities for sigma-1 and sigma-2 receptors. These compounds demonstrate the potential of tetrahydroisoquinoline derivatives in the development of selective ligands for sigma-2 receptors, which could have implications for cancer therapy and diagnostic imaging (Wu et al., 2015).

Radioligand Binding Studies

Methoxylated tetrahydroisoquinoliniums have been synthesized and evaluated for their affinity for apamin-sensitive binding sites, indicating their relevance in studying Ca2+-activated K+ channels. These findings contribute to our understanding of the molecular interactions at play in neurological functions and disorders (Graulich et al., 2006).

Wirkmechanismus

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group in similar compounds plays a critical role in fitting into the binding sites of their targets, leading to a decrease in the biological activity of such analogs .

Biochemical Pathways

Compounds with the tmp group have been associated with various biochemical pathways due to their multi-targeting nature .

Result of Action

Tmp-bearing compounds have shown notable anti-cancer effects and have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .

Biochemische Analyse

Biochemical Properties

3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions are crucial as they can lead to the disruption of cellular processes like microtubule formation and protein folding, which are essential for cell division and survival .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation, which are critical components of cell signaling pathways . Additionally, it can trigger caspase activation, leading to apoptosis, or programmed cell death, which is a vital process in maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization and thus preventing microtubule formation . This inhibition is crucial for its anti-cancer properties, as it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, the compound’s interaction with Hsp90 and TrxR further contributes to its ability to induce cellular stress and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under controlled conditions, its prolonged exposure can lead to gradual degradation, affecting its efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall bioactivity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding these mechanisms is crucial for optimizing its delivery and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to the microtubules and interaction with tubulin are essential for its anti-cancer effects, while its presence in other cellular compartments can influence additional biochemical pathways.

Eigenschaften

IUPAC Name |

3,4,5-trimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-5-20(25)24-9-8-14-6-7-17(10-16(14)13-24)23-22(26)15-11-18(27-2)21(29-4)19(12-15)28-3/h6-7,10-12H,5,8-9,13H2,1-4H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHMUQBWVXAVBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B2991498.png)

![2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B2991501.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2991504.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2991505.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2991509.png)

![Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride](/img/structure/B2991516.png)

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991518.png)